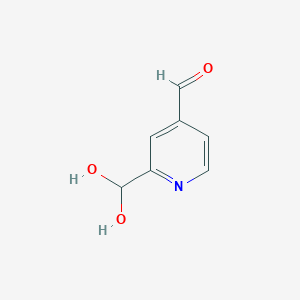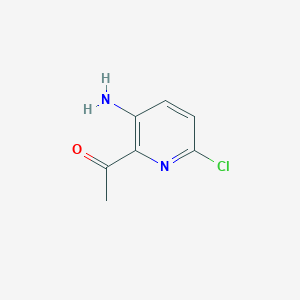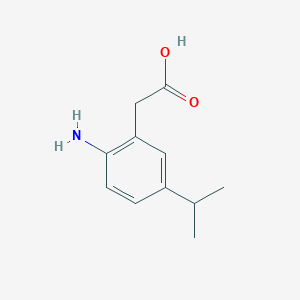
2-(2-Amino-5-isopropylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-isopropylphenyl)acetic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylacetic acid, characterized by the presence of an amino group and an isopropyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-isopropylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-isopropylaniline.
Acylation: The amino group of 2-isopropylaniline is acylated using chloroacetic acid under basic conditions to form the corresponding amide.
Hydrolysis: The amide is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-5-isopropylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(2-Amino-5-isopropylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-5-isopropylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group can affect the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic Acid: Lacks the amino and isopropyl groups, making it less versatile in certain reactions.
2-Amino-phenylacetic Acid: Lacks the isopropyl group, which can affect its chemical properties and applications.
2-Isopropyl-phenylacetic Acid: Lacks the amino group, limiting its potential biological activity.
Uniqueness
2-(2-Amino-5-isopropylphenyl)acetic acid is unique due to the presence of both the amino and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(2-amino-5-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-3-4-10(12)9(5-8)6-11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
Clé InChI |
HCPDMGXSJOOSHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)

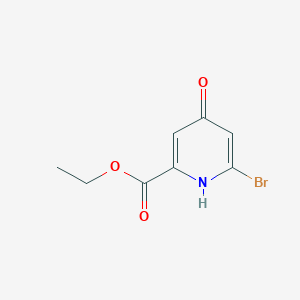
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
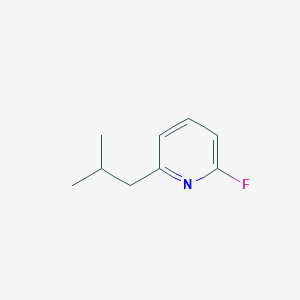
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
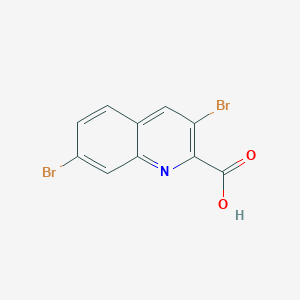
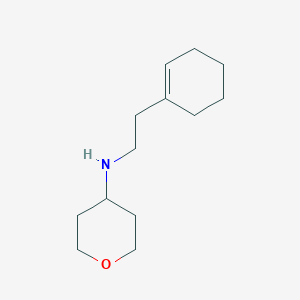
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
